![molecular formula C20H18BrNO5 B4195771 (2-bromo-4,5-dimethoxyphenyl)(6,7-dimethoxy-1-isoquinolinyl)methanone](/img/structure/B4195771.png)
(2-bromo-4,5-dimethoxyphenyl)(6,7-dimethoxy-1-isoquinolinyl)methanone
Overview
Description
(2-bromo-4,5-dimethoxyphenyl)(6,7-dimethoxy-1-isoquinolinyl)methanone, also known as BRDM, is a chemical compound that has been studied for its potential applications in scientific research.
Mechanism of Action
(2-bromo-4,5-dimethoxyphenyl)(6,7-dimethoxy-1-isoquinolinyl)methanone works by binding to the dopamine transporter and inhibiting the reuptake of dopamine into the presynaptic neuron. This leads to an increase in dopamine levels in the synaptic cleft, which can have a range of effects on the brain and body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied, but it has been shown to have a range of effects on the brain and body. It has been shown to increase locomotor activity in mice, which suggests that it may have stimulant properties. It has also been shown to increase dopamine levels in the brain, which can have a range of effects on mood, motivation, and cognition.
Advantages and Limitations for Lab Experiments
One advantage of using (2-bromo-4,5-dimethoxyphenyl)(6,7-dimethoxy-1-isoquinolinyl)methanone in lab experiments is that it has a high affinity for the dopamine transporter, which makes it a useful tool for studying the role of dopamine in the brain. However, one limitation of using this compound is that it is a relatively new compound, and its effects on the brain and body are still being studied. This means that researchers need to be cautious when interpreting their results, and more research is needed to fully understand the effects of this compound.
Future Directions
There are several future directions for research on (2-bromo-4,5-dimethoxyphenyl)(6,7-dimethoxy-1-isoquinolinyl)methanone. One area of interest is the development of new drugs that target the dopamine transporter, based on the structure of this compound. Another area of interest is the study of the long-term effects of this compound on the brain and body, particularly in relation to conditions such as Parkinson's disease and ADHD. Additionally, more research is needed to fully understand the mechanism of action of this compound and how it interacts with other neurotransmitters in the brain.
Scientific Research Applications
(2-bromo-4,5-dimethoxyphenyl)(6,7-dimethoxy-1-isoquinolinyl)methanone has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the dopamine transporter, which is a protein that plays a key role in the regulation of dopamine levels in the brain. This makes this compound a promising candidate for the development of new drugs to treat conditions such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
properties
IUPAC Name |
(2-bromo-4,5-dimethoxyphenyl)-(6,7-dimethoxyisoquinolin-1-yl)methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrNO5/c1-24-15-7-11-5-6-22-19(12(11)8-16(15)25-2)20(23)13-9-17(26-3)18(27-4)10-14(13)21/h5-10H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNIHFXMFUCCLGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CN=C2C(=O)C3=CC(=C(C=C3Br)OC)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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